2-Ethoxybenzhydrazide

概览

描述

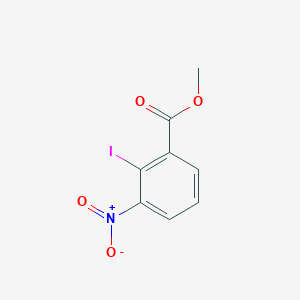

2-Ethoxybenzhydrazide, also known as EBH or 2-ethoxybenzohydrazide, is an organic compound that is used in a variety of scientific and industrial applications. It is an aromatic compound with a molecular formula of C6H10N2O2. EBH is commonly used in the synthesis of pharmaceuticals, dyes, and other organic chemicals. It is also used in the production of insecticides, fungicides, and herbicides. In addition, EBH is used in the laboratory to study the mechanisms of action of drugs and other compounds.

科研应用

1. Spectroscopic Investigations and Antimicrobial Applications

2-Ethoxybenzhydrazide and its derivatives have been extensively studied for their spectroscopic properties and potential antimicrobial applications. For instance, research on 2-Hydroxybenzhydrazied (a close derivative) involved detailed spectroscopic analysis, revealing crucial structural parameters and electronic charge transitions. This compound has shown promising results in antibacterial and antifungal activities, backed by molecular docking program analyses (Ramesh et al., 2020).

2. Synthesis Methods and Green Chemistry

The synthesis of 2-Hydroxybenzhydrazide, another related compound, has been achieved using a solvent-free environment under ultrasonic conditions. This method aligns with the principles of green chemistry and highlights the effectiveness of using non-solvent ultrasonic methods in the synthesis of such compounds (Tian Xiao-xue, 2011).

3. Structural and Spectral Studies in Copper(II) Complexes

2-Ethoxybenzhydrazide and its derivatives have been utilized in the formation of various copper(II) complexes. Studies have focused on their crystal structures and spectral characteristics, revealing insights into their geometrical optimization and potential applications in various fields (Fousiamol et al., 2018).

4. Antimicrobial Activities of Transition Metal Complexes

Transition metal complexes involving 2-Ethoxybenzhydrazide and similar compounds have been synthesized and characterized for their antimicrobial properties. These complexes, especially those involving copper, have shown enhanced antibacterial and antifungal activities compared to their ligands alone (Badiger et al., 2012).

5. Anti-Trypanosoma cruzi Activity

Specific copper(II) complexes containing derivatives of 2-Ethoxybenzhydrazide have demonstrated significant in vitro anti-Trypanosoma cruzi activity, surpassing the effectiveness of traditional drugs used in treating Chagas disease. Preliminary in vivo assays also indicated these compounds' potential in reducing parasitemia, providing a new avenue for therapeutic applications [(Paixão et al., 2019)](https://consensus.app/papers/vitro-antitrypanosoma-cruzi-activity-copperii-complexes-paixão/ba9f3c2c7acc562eba48719e9f34a2d9/?utm_source=chatgpt).

6. Application in Solid Phase Microextraction

Covalent organic frameworks (COFs) constructed with 4-hydroxybenzhydrazide, a related compound, have been employed in solid phase microextraction for the efficient extraction of phthalate esters. This application demonstrates the versatility of 2-Ethoxybenzhydrazide derivatives in analytical chemistry, particularly in environmental monitoring (Guo et al., 2019).

7. Anticancer Activity of Derivatives

Novel hydrazide-hydrazones derived from ethyl paraben, which is structurally related to 2-Ethoxybenzhydrazide, have been synthesized and evaluated for their anticancer activity. These derivatives showed promising results in inhibiting cancer cell lines, indicating potential applications in cancer therapy (Han et al., 2020).

8. Ligand-Modulated Geometry in Nickel(II) Hydrazone Complexes

Research has explored the role of 4-hydroxybenzhydrazone-related ligands in modulating the geometry of Nickel(II) complexes. This study provides insights into the structural dynamics and stability of these complexes, which could have implications in materials science and catalysis (Vrdoljak et al., 2023).

9. Crystalline Covalent Organic Frameworks

2-Ethoxybenzhydrazide derivatives have been used inthe creation of crystalline covalent organic frameworks (COFs) through hydrazone linkages. These materials are characterized by high crystallinity, chemical and thermal stability, and permanent porosity. Such frameworks expand the scope of porous materials, potentially impacting areas like gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

10. Synthesis of New Heterocyclic Compounds

2-Aminobenzhydrazide, closely related to 2-Ethoxybenzhydrazide, has been used as a precursor for synthesizing new heterocyclic compounds and Schiff bases. These compounds have diverse applications, ranging from pharmaceuticals to materials science (Hassan, 2010).

性质

IUPAC Name |

2-ethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUENYEZHMRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175226 | |

| Record name | 2-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxybenzhydrazide | |

CAS RN |

21018-13-3 | |

| Record name | 2-Ethoxybenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21018-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)

![N-[(Benzyloxy)carbonyl]norvaline](/img/structure/B1580583.png)